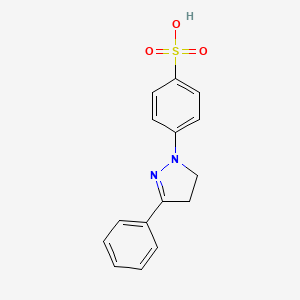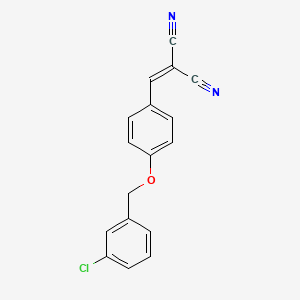
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile is an organic compound with the molecular formula C17H11ClN2O It is a derivative of malononitrile and is characterized by the presence of a chlorobenzyl group and a benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-chlorobenzyl alcohol with benzaldehyde in the presence of a base, such as piperidine, to form the intermediate benzylidene compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl group.
科学的研究の応用
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-((4-Methylbenzyl)oxy)benzylidene)malononitrile
- 2-(4-((2-Methoxybenzyl)oxy)benzylidene)malononitrile
- 2-(4-((4-Bromobenzyl)oxy)benzylidene)malononitrile
Uniqueness
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C17H11ClN2O |
|---|---|
分子量 |
294.7 g/mol |
IUPAC名 |
2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-16-3-1-2-14(9-16)12-21-17-6-4-13(5-7-17)8-15(10-19)11-20/h1-9H,12H2 |
InChIキー |
ZQLPYOFVTGLWSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)
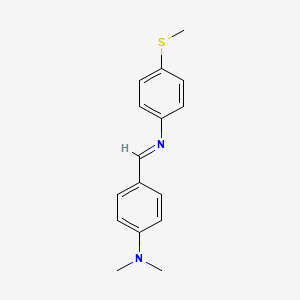
![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)
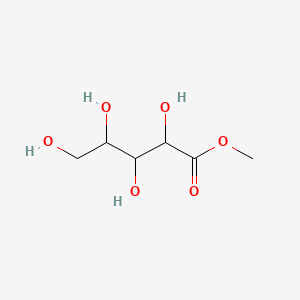
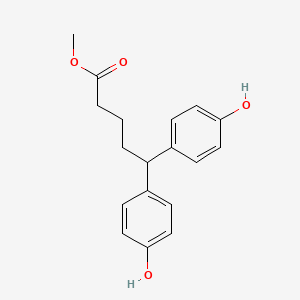
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)

